molecular formula C11H8ClNO2S B1321626 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 188679-10-9

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1321626
CAS No.: 188679-10-9
M. Wt: 253.71 g/mol
InChI Key: GARFJVHVCNYMPA-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups through characteristic absorption bands. For this compound:

  • Carboxylic acid : A broad O-H stretch near 2500–3000 cm$$^{-1}$$ and a strong C=O stretch at ~1700 cm$$^{-1}$$.
  • Thiazole ring : C=N and C-S stretches appear between 1500–1600 cm$$^{-1}$$ and 600–700 cm$$^{-1}$$, respectively.
  • Aromatic C-Cl : Absorption near 550–850 cm$$^{-1}$$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (500 MHz, CDCl$$_3$$) :

  • Thiazole C5H proton : Singlet at δ 7.47 ppm.
  • Methyl group (C2-CH$$_3$$) : Singlet at δ 2.50 ppm.
  • Aromatic protons :
    • Ortho to chlorine: Doublet at δ 7.41 ppm ($$ J = 8.5 \, \text{Hz} $$).
    • Meta and para positions: Multiplet at δ 7.31–7.37 ppm.

$$^{13}$$C NMR (126 MHz, CDCl$$_3$$) :

  • Carboxylic acid carbon : δ 167.2 ppm.
  • Thiazole C2 : δ 161.6 ppm.
  • Aromatic carbons : δ 128.2–133.9 ppm.

Table 2: NMR Spectral Assignments

Proton/Carbon δ (ppm) Multiplicity Assignment
H-5 (thiazole) 7.47 Singlet Thiazole C5H
CH$$_3$$ 2.50 Singlet C2-methyl
C=O 167.2 - Carboxylic acid carbon

Mass Spectrometry (MS)

Electrospray ionization (ESI) reveals a molecular ion peak at $$ m/z \, 253.70 \, [\text{M}+\text{H}]^+ $$, consistent with the molecular weight. Fragmentation includes:

  • Loss of CO$$_2$$ ($$ -44 \, \text{Da} $$) yielding $$ m/z \, 209.7 $$.
  • Cleavage of the C-Cl bond ($$ -35.5 \, \text{Da} $$) producing $$ m/z \, 218.2 $$.

X-ray Crystallography and Conformational Analysis

X-ray studies of analogous thiazole derivatives (e.g., 2,4-dimethyl-1,3-thiazole-5-carboxylic acid) reveal planar thiazole rings with dihedral angles <5° between the ring and substituents. For 5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid:

  • Hydrogen bonding : The carboxylic acid forms O-H···N hydrogen bonds with adjacent thiazole rings, creating $$ C(6) $$ chains.
  • Crystal packing : Weak C-H···O interactions stabilize a layered structure.

Conformational analysis via density functional theory (DFT) shows:

  • The lowest-energy conformer has the carboxylic acid group coplanar with the thiazole ring (torsion angle: 0°).
  • Higher-energy conformers (27–30 kJ/mol) exhibit out-of-plane carboxylic groups due to steric hindrance.

Computational Chemistry Studies

Density Functional Theory (DFT)

  • Geometry optimization : B3LYP/6-311++G(d,p) calculations confirm the planar ground-state structure.
  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential (ESP) : Negative potential localized at the carboxylate oxygen and thiazole nitrogen, favoring electrophilic attacks.

Natural Bond Orbital (NBO) Analysis

  • Stabilization energy : Hyperconjugation between the thiazole lone pair (N1) and the antibonding orbital of C-Cl (E$$^{(2)}$$ = 15.2 kcal/mol).
  • Donor-acceptor interactions : LP(S) → σ*(C-N) contributes 8.3 kcal/mol to stabilization.

Table 3: DFT-Computed Properties

Property Value
HOMO Energy (eV) -6.4
LUMO Energy (eV) -2.2
HOMO-LUMO Gap (eV) 4.2
Dipole Moment (Debye) 3.8

Molecular Orbital Analysis

  • HOMO : Localized on the thiazole ring and chlorophenyl group.
  • LUMO : Dominated by the carboxylic acid’s π* orbital, facilitating nucleophilic reactivity.

Properties

IUPAC Name

5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c1-6-13-9(11(14)15)10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARFJVHVCNYMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Alkyl 4-(Halo)-2-chloroacetoacetate and Thioacetamide

An improved industrially relevant process involves:

  • Reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile in the presence of an amine base (e.g., triethylamine).

  • The reaction proceeds via cyclization followed by dehydration to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates.

  • Subsequent hydrolysis of the ester group yields the free carboxylic acid.

This method offers advantages in scalability and yield, with the amine base facilitating the reaction and improving product purity.

Hydrolysis of Methyl Ester Intermediates

A practical laboratory-scale method involves:

  • Starting from methyl esters of 5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylate.

  • Hydrolyzing the ester using sodium hydroxide in a mixture of tetrahydrofuran (THF) and methanol at room temperature for 30 minutes.

  • Acidifying the reaction mixture with concentrated hydrochloric acid at 0°C to precipitate the carboxylic acid.

  • Isolating the product by filtration and drying under vacuum.

This method has been demonstrated to provide high yields (~90%) and purity for related thiazole carboxylic acids.

Method Starting Materials Key Reagents/Conditions Reaction Type Yield (%) Notes
Cyclization of 2-chlorophenyl α-haloketone with thiourea 2-chlorophenyl α-haloketone, thiourea Reflux in ethanol/methanol, base (K2CO3) Cyclization 65-75 Requires ester hydrolysis if ester intermediate formed
Reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide Acetonitrile, triethylamine, reflux Cyclization and dehydration 80-90 Industrially scalable, high purity
Hydrolysis of methyl ester intermediate Methyl 5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylate NaOH in THF/MeOH, acidification with HCl Ester hydrolysis ~90 Mild conditions, high yield
  • Reaction Temperature and Time: Most cyclization reactions proceed efficiently under reflux conditions (50–70°C) for 4–8 hours, while hydrolysis steps are typically performed at room temperature or below to prevent side reactions.

  • Solvent Choice: Polar aprotic solvents like acetonitrile favor cyclization with thioacetamide, while mixtures of THF and methanol are effective for ester hydrolysis.

  • Base Selection: Triethylamine is preferred for industrial processes due to its volatility and ease of removal, whereas potassium carbonate is common in laboratory syntheses.

  • Purification: Crystallization from ethanol or water is commonly used to isolate the pure acid. Recrystallization temperatures range from 0 to 60°C to optimize purity.

  • Yield Optimization: Maintaining molar ratios with slight excess of thiourea or thioacetamide and controlling pH during workup improves yield and minimizes side products.

The preparation of 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is well-established through cyclization of appropriately substituted α-haloketones or acetoacetates with thiourea derivatives, followed by hydrolysis of ester intermediates. Industrially, the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of triethylamine offers a robust and scalable route. Laboratory methods involving ester hydrolysis under mild conditions provide high yields and purity suitable for research applications. Optimization of reaction conditions, solvent systems, and purification techniques is critical for maximizing yield and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products

    Oxidation: Derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Fungicidal Activity

Research has demonstrated that derivatives of thiazole-4-carboxylic acids, including 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, exhibit potent fungicidal properties. These compounds are effective against various phytopathogenic fungi, making them valuable in crop protection. The compound's efficacy is attributed to its ability to disrupt fungal cellular processes, which can be crucial for managing crop diseases.

Application Target Organism Mechanism of Action Efficacy
Crop ProtectionPhytopathogenic fungiInhibition of fungal growthHigh at low concentrations

The development of these compounds aligns with the increasing demand for sustainable agricultural practices that minimize environmental impact while effectively controlling plant diseases .

Anticancer Research

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has shown promising results in anticancer studies. It induces apoptosis in various cancer cell lines, including breast and leukemia cells. The compound's mechanism involves interaction with specific proteins associated with tumor growth, suggesting potential for therapeutic use.

Synthesis and Production

The synthesis of 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid typically involves cyclization reactions from appropriate precursors. Industrial production methods may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 475106-47-9)

  • Structure : The chlorine substituent is at the para position of the phenyl ring.
  • Molecular Formula: C₁₁H₈ClNO₂S (identical to the target compound).
  • Status : Also discontinued by some suppliers, suggesting synthesis or stability challenges .

5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 522646-43-1)

  • Structure : Fluorine replaces chlorine at the ortho position.
  • Molecular Formula: C₁₁H₈FNO₂S.
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity may alter electronic distribution, affecting interactions with biological targets. The compound is available at 97% purity, indicating easier synthesis .

5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 1510664-05-7)

  • Structure : A hydroxyl group replaces chlorine at the para position.
  • Molecular Formula: C₁₁H₉NO₃S.
  • This compound is marketed as a versatile scaffold for lab use .

Functional Group Modifications on the Thiazole Core

2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid

  • Structure: An amino group replaces the methyl group at position 2.
  • Molecular Formula : C₁₀H₇ClN₂O₂S.
  • Impact: The amino group can participate in hydrogen bonding or serve as a site for further derivatization. Santa Cruz Biotechnology offers this compound at $69/mg, highlighting its niche research applications .

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate (CAS: 262856-07-5)

  • Structure : The carboxylic acid is esterified to an ethyl group, and a hydroxyl group is added at position 3.
  • Molecular Formula: C₁₂H₁₀ClNO₃S.
  • Impact : Esterification improves lipophilicity, which may enhance cell membrane permeability. The hydroxyl group adds polarity, balancing physicochemical properties .

Structural Analogs with Heterocyclic Replacements

2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 1152599-58-0)

  • Structure : A thiophene ring replaces the phenyl group.
  • Molecular Formula: C₉H₆ClNO₂S₂.
  • Impact : The sulfur-containing thiophene may alter electronic properties and binding interactions compared to aromatic phenyl derivatives .

Ethyl 3-((2-chlorophenyl)amino)-5-methyl-2,4-thiazolecarboxylate (CAS: 440107-93-7)

  • Structure: An additional amino linkage connects the 2-chlorophenyl group to the thiazole core.
  • Molecular Formula : C₁₃H₁₃ClN₂O₂S.
  • This compound has a higher molar mass (296.77 g/mol) and a melting point of 145–146°C .

Research Implications

  • Substituent Position : Ortho-substituted chlorophenyl derivatives (e.g., target compound) may exhibit steric effects that limit binding to certain targets compared to para-substituted analogs .
  • Functional Groups : Carboxylic acid derivatives are pivotal for salt formation or coordination with metal ions, whereas esterified forms improve bioavailability .
  • Biological Activity: While direct biological data for the target compound is scarce, structurally related thiazolecarboxylic acids are explored for antimicrobial and enzyme-inhibitory properties.

Biological Activity

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 334017-80-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and agricultural applications, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is represented as follows:

  • Molecular Formula : C11H8ClNO2S
  • Molecular Weight : 243.71 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of thiazole-4-carboxylic acid derivatives against various bacterial strains, suggesting that 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid may possess similar properties.

  • Case Study : A derivative of thiazole was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has been investigated in various studies.

  • Research Findings : In vitro studies demonstrated that this compound induces cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values ranged from 5 to 20 µM, indicating potent activity .

The proposed mechanism involves the modulation of apoptosis pathways. Flow cytometry assays revealed that the compound increases p53 expression levels and activates caspase-3, leading to programmed cell death in cancer cells .

Agricultural Applications

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid has also been studied for its fungicidal properties in agriculture.

  • Fungicidal Activity : It has been shown to effectively control phytopathogenic fungi such as Fusarium and Alternaria species at low application rates. This is particularly relevant for sustainable agricultural practices where reduced chemical usage is desired .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli10 µg/mL
AnticancerMCF-7 (Breast Cancer)5 µM
AnticancerU-937 (Leukemia)20 µM
FungicidalFusarium spp.Low application rates

Q & A

Q. What are the recommended synthetic routes for 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, and what key intermediates should be monitored?

A widely applicable method involves cyclocondensation of substituted thioureas or thioamides with α-haloketones or α-halocarboxylic acid derivatives. For example:

  • Thiazole ring formation : React 2-chlorophenyl-substituted thiourea with methyl-substituted α-bromoketone in ethanol under reflux (80°C, 6–8 hours). Intermediate thiazole precursors (e.g., 4-carboxy-thiazole derivatives) should be monitored via TLC (silica gel, ethyl acetate/hexane 1:1, Rf ≈ 0.4–0.5) .
  • Acid hydrolysis : Convert ester intermediates (e.g., ethyl 5-(2-chlorophenyl)-2-methylthiazole-4-carboxylate) to the carboxylic acid using NaOH (2M, 60°C, 2 hours), followed by HCl neutralization. Confirm completion via FTIR (loss of ester C=O stretch at ~1740 cm<sup>−1</sup> and emergence of carboxylic acid O-H stretch at 2500–3000 cm<sup>−1</sup>) .

Q. Key intermediates :

  • Thiourea derivatives (monitor via LC-MS , m/z 215 [M+H]<sup>+</sup>).
  • Ester precursors (confirm via <sup>1</sup>H NMR : methyl singlet at δ 2.5 ppm, aromatic protons at δ 7.3–7.6 ppm) .

Q. How can researchers confirm the identity and purity of 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid?

Analytical workflow :

Melting Point (MP) : Compare observed MP (e.g., 206–207°C) with literature values .

HPLC : Use a C18 column (mobile phase: 0.1% TFA in H2O/MeOH 60:40, flow rate 1 mL/min). Purity ≥97% is acceptable for most studies .

NMR :

  • <sup>1</sup>H NMR : Aromatic protons (δ 7.2–7.8 ppm, multiplet for 2-chlorophenyl), methyl group (δ 2.4 ppm, singlet).
  • <sup>13</sup>C NMR : Carboxylic acid C=O (δ 168–170 ppm), thiazole C-2 (δ 160–165 ppm) .

Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (C11H8ClNO2S: C 50.49%, H 3.08%, N 5.35%) .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Case study : Discrepancies between NMR-derived conformers and X-ray crystal structures often arise from dynamic effects (e.g., rotational barriers in solution).

  • X-ray crystallography : Resolve absolute configuration and substituent orientation. For example, the dihedral angle between the thiazole ring and 2-chlorophenyl group is ~15° in analogous compounds, indicating partial conjugation .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis set. Compare theoretical NMR shifts (<sup>13</sup>C) with experimental data to identify dominant conformers .

Recommendation : Use synchrotron XRD for high-resolution structural data (e.g., bond lengths ±0.005 Å) to resolve ambiguities .

Q. What strategies optimize the compound’s stability in biological assays (e.g., plasma stability)?

Methodological approach :

  • pH stability : Test solubility and degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) over 24 hours. Monitor via HPLC-UV (λ = 254 nm).
  • Plasma protein binding : Use equilibrium dialysis (37°C, 4 hours). Calculate unbound fraction via LC-MS/MS .
  • Light sensitivity : Store solutions in amber vials under N2 atmosphere. Degradation products (e.g., decarboxylated derivatives) can be identified via HRMS (m/z 234.02 [M-CO2]<sup>+</sup>) .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Key modifications :

  • Substituent variation : Replace 2-chlorophenyl with 4-fluorophenyl or pyridyl groups. Assess impact on target binding via molecular docking (e.g., COX-2 or kinase enzymes) .
  • Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups. Evaluate solubility (LogP) and potency in vitro .

Q. Data analysis :

  • IC50 determination : Use dose-response curves (0.1–100 µM) in enzyme inhibition assays.
  • Statistical validation : Apply ANOVA (p < 0.05) to compare derivatives .

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